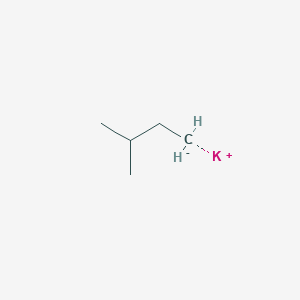
Isoamyl potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamyl potassium is an organometallic compound that features a potassium atom bonded to an isoamyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoamyl potassium can be synthesized through the reaction of isoamyl bromide with potassium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the potassium from reacting with moisture or oxygen. The reaction proceeds as follows:
Isoamyl bromide+Potassium→Isoamyl potassium+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more controlled conditions to ensure the purity and yield of the product. The process would still rely on the reaction between isoamyl bromide and potassium metal, but with enhanced safety measures and automation to handle the reactive potassium metal.
Análisis De Reacciones Químicas
Types of Reactions
Isoamyl potassium undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where it either donates or accepts electrons.
Addition Reactions: this compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used, depending on whether oxidation or reduction is desired.
Addition Reactions: this compound can react with alkenes or alkynes in the presence of catalysts like palladium or nickel.
Major Products Formed
Nucleophilic Substitution: The major products are typically isoamyl-substituted compounds.
Oxidation and Reduction: Depending on the reaction, the products can range from isoamyl alcohols to isoamyl ketones.
Addition Reactions: The products are often isoamyl-functionalized alkanes or alkenes.
Aplicaciones Científicas De Investigación
Isoamyl potassium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound can be used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which isoamyl potassium exerts its effects involves the transfer of the isoamyl group to an electrophilic center. This transfer is facilitated by the nucleophilic nature of the potassium atom, which readily donates electrons to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Isoamyl Sodium: Similar to isoamyl potassium but with sodium as the metal. It has slightly different reactivity due to the difference in metal size and electronegativity.
Isoamyl Lithium: Another similar compound with lithium as the metal. It is more reactive than this compound due to the smaller size and higher charge density of lithium.
Uniqueness
This compound is unique in its balance of reactivity and stability. While isoamyl lithium is more reactive, it is also more difficult to handle due to its higher reactivity. Isoamyl sodium, on the other hand, is less reactive than this compound, making this compound a preferred choice for certain synthetic applications.
Propiedades
Número CAS |
125063-37-8 |
|---|---|
Fórmula molecular |
C5H11K |
Peso molecular |
110.24 g/mol |
Nombre IUPAC |
potassium;2-methylbutane |
InChI |
InChI=1S/C5H11.K/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1 |
Clave InChI |
MULPQXLSUPBYRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[CH2-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
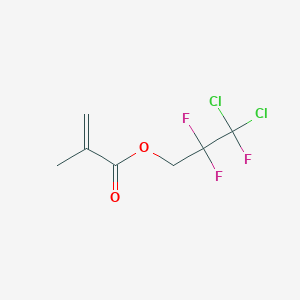
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)


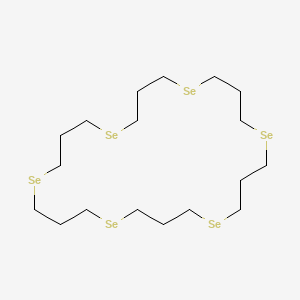
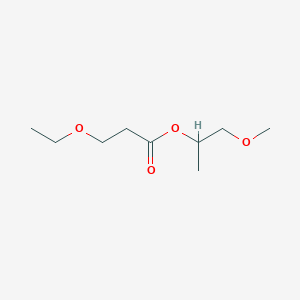
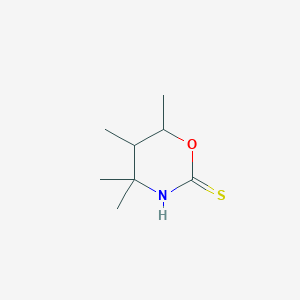
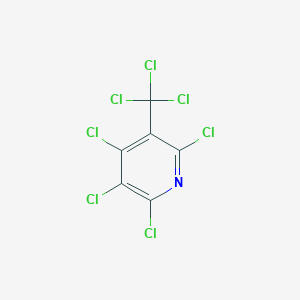
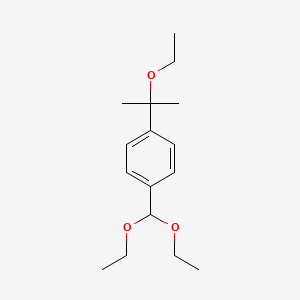
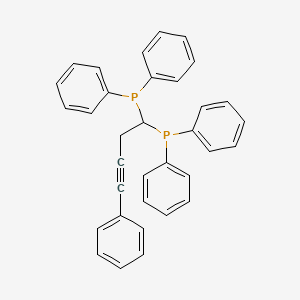
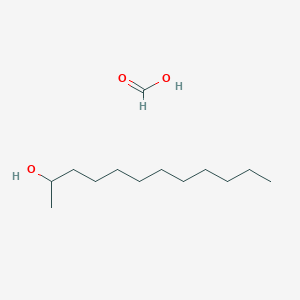
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)

